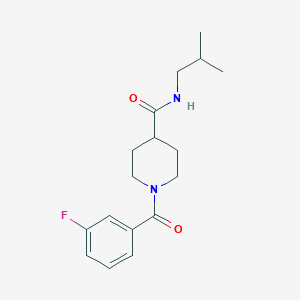
1-(3-fluorobenzoyl)-N-isobutyl-4-piperidinecarboxamide
説明
1-(3-fluorobenzoyl)-N-isobutyl-4-piperidinecarboxamide, commonly known as FUB-144, is a synthetic cannabinoid developed in 2009. It belongs to the family of indole-derived synthetic cannabinoids, which mimic the effects of the natural cannabinoids found in the cannabis plant. FUB-144 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body.
作用機序
FUB-144 acts as a potent agonist of CB1 and CB2 receptors, which are widely distributed in the central nervous system and peripheral tissues. Upon binding to these receptors, FUB-144 activates the endocannabinoid system, leading to the modulation of various physiological and behavioral processes. The activation of CB1 receptors by FUB-144 leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels, resulting in the modulation of ion channels and neurotransmitter release. The activation of CB2 receptors by FUB-144 leads to the modulation of immune system functions, including the regulation of cytokine production and the inhibition of inflammation.
Biochemical and Physiological Effects:
FUB-144 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, ion channel activity, and immune system functions. FUB-144 has been shown to induce hypothermia and catalepsy in animal models, indicating its potential as a psychoactive substance. FUB-144 has also been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models.
実験室実験の利点と制限
FUB-144 has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. FUB-144 is also stable and easy to synthesize, making it a readily available research tool. However, FUB-144 has several limitations, including its potential for abuse and its lack of selectivity for other cannabinoid receptors, such as GPR55 and TRPV1.
将来の方向性
Future research on FUB-144 should focus on the development of more selective and potent synthetic cannabinoids that can be used as research tools and potential therapeutics. The use of FUB-144 in combination with other drugs, such as opioids, should also be investigated to determine its potential as an analgesic agent. Additionally, the potential for FUB-144 to modulate other physiological and behavioral processes, such as appetite and sleep, should be explored. Finally, the potential for FUB-144 to cause adverse effects, such as addiction and toxicity, should be investigated to determine its safety and efficacy as a research tool and potential therapeutic agent.
Conclusion:
In conclusion, FUB-144 is a potent synthetic cannabinoid that has been used in scientific research to investigate the pharmacological effects of synthetic cannabinoids on the endocannabinoid system. FUB-144 has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. However, FUB-144 also has several limitations, including its potential for abuse and its lack of selectivity for other cannabinoid receptors. Future research on FUB-144 should focus on the development of more selective and potent synthetic cannabinoids that can be used as research tools and potential therapeutics.
科学的研究の応用
FUB-144 has been used in scientific research to investigate the pharmacological effects of synthetic cannabinoids on the endocannabinoid system. Studies have shown that FUB-144 has a high affinity for CB1 and CB2 receptors, leading to the activation of these receptors and the subsequent modulation of various physiological and behavioral processes. FUB-144 has been used in in vitro and in vivo experiments to study the effects of synthetic cannabinoids on neurochemical and neurobehavioral functions.
特性
IUPAC Name |
1-(3-fluorobenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-12(2)11-19-16(21)13-6-8-20(9-7-13)17(22)14-4-3-5-15(18)10-14/h3-5,10,12-13H,6-9,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTKSGHFGADPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[3-(1H-1,2,4-triazol-1-yl)propoxy]phenyl}-1-propanone](/img/structure/B4702623.png)
![1-(ethylsulfonyl)-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-3-piperidinecarbohydrazide](/img/structure/B4702628.png)
![4-(1-adamantyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4702636.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4702638.png)

![N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide](/img/structure/B4702673.png)

![2-[(3-bromo-4-ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4702681.png)
![1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline](/img/structure/B4702699.png)

![dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate](/img/structure/B4702709.png)
![2-[(3-bromo-4-ethoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4702711.png)

![8,9-dimethyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4702720.png)